molecular formula C10H15ClFN B1406866 1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride CAS No. 2204052-12-8

1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride

Cat. No.: B1406866
CAS No.: 2204052-12-8
M. Wt: 203.68 g/mol
InChI Key: YWWOBCHCJIPJKF-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride belongs to the chemical class of substituted phenylamines, specifically categorized as a phenylpropylamine derivative. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete name being (1S)-1-(3-fluoro-2-methylphenyl)propan-1-amine hydrochloride for the S-enantiomer and (1R)-1-(3-fluoro-2-methylphenyl)propan-1-amine hydrochloride for the R-enantiomer. The nomenclature indicates the presence of a fluorine atom at the 3-position and a methyl group at the 2-position of the phenyl ring, with a propylamine chain attached at the 1-position. Alternative synonyms documented in chemical databases include various representation forms such as 1-(3-fluoro-2-methylphenyl)propan-1-amine; hydrochloride and related structural identifiers.

The compound's classification extends to its position within organofluorine chemistry, where it represents a halogenated aromatic amine containing both fluorine and chlorine atoms. The hydrochloride salt formation enhances the compound's water solubility characteristics while maintaining the structural integrity of the fluorinated aromatic system. Chemical suppliers and research institutions consistently categorize this compound under specialty materials due to its specific substitution pattern and potential synthetic utility.

Historical Context and Chemical Development

The development of this compound occurs within the broader historical context of organofluorine chemistry advancement. Organofluorine chemistry began in the 1800s with the development of organic chemistry, when the first organofluorine compound was discovered in 1835 by Dumas and Péligot, who distilled dimethyl sulfate with potassium fluoride to obtain fluoromethane. The field experienced significant growth during the mid-20th century, particularly during World War II when fluoropolymers found critical applications in the Manhattan project due to their ability to tolerate fluorine and uranium hexafluoride.

The systematic synthesis of fluorinated aromatic amines developed through various methodological advances. In 1862, Alexander Borodin pioneered halogen exchange methods by acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, establishing fundamental approaches to fluorine incorporation. The Schiemann reaction, discovered in 1927, provided aromatic fluorination methodology through diazonium salt decomposition in the presence of fluoroboric acid. These historical developments established the foundation for synthesizing complex fluorinated aromatic compounds like this compound.

Modern synthetic approaches to fluorinated propylamines have benefited from advances in nucleophilic fluorination and catalytic methodologies. Research has demonstrated the synthesis of related 3,3-diarylpropylamine derivatives through Lewis acid-catalyzed ring-opening reactions, indicating the continued evolution of synthetic strategies for fluorinated amine compounds. The development of specific enantiomeric forms of this compound reflects contemporary emphasis on stereochemical control in pharmaceutical and materials chemistry applications.

Fundamental Structural Features

The molecular structure of this compound exhibits several distinctive features that influence its chemical behavior and properties. The compound contains a benzene ring substituted with a fluorine atom at the meta position relative to the propylamine chain and a methyl group at the ortho position. This substitution pattern creates a specific electronic environment that affects both the aromatic system's reactivity and the amine functionality's basicity.

The three-dimensional structure incorporates stereochemical complexity due to the chiral center at the carbon bearing the amine group. Both (S) and (R) enantiomers exist, with distinct Chemical Abstracts Service numbers reflecting their stereochemical differences. The International Chemical Identifier string for the S-enantiomer is InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-6-9(11)7(8)2;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m0./s1, which encodes the complete structural information including stereochemistry.

Structural Parameter Value
Molecular Formula C₁₀H₁₅ClFN
Molecular Weight 203.68 g/mol
Chiral Centers 1
Aromatic Rings 1
Fluorine Substitution 3-position
Methyl Substitution 2-position

The electronic properties of the fluorine substituent significantly influence the compound's chemical behavior. Fluorine's high electronegativity withdraws electron density from the aromatic ring, affecting both electrophilic and nucleophilic reactions. The methyl group provides electron-donating character, creating an electronic push-pull system that modulates the overall reactivity pattern.

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-6-9(11)7(8)2;/h4-6,10H,3,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWOBCHCJIPJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=CC=C1)F)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-fluoro-2-methylphenyl)-propylamine hydrochloride typically involves:

  • Construction of the arylpropylamine backbone by coupling an appropriately substituted aryl halide or derivative with a propylamine moiety.
  • Functional group manipulations to introduce or protect substituents such as fluoro and methyl on the aromatic ring.
  • Formation of the hydrochloride salt to yield the final stable amine salt suitable for pharmaceutical use.

Preparation Methods

Starting Materials and Key Intermediates

Synthetic Routes

Nucleophilic Substitution on Aryl Halides

One classical approach involves nucleophilic substitution of a halogenated aromatic compound with a propylamine derivative under basic or catalytic conditions:

  • React 3-fluoro-2-methylphenyl halide with propylamine or a protected propylamine derivative.
  • Use of bases (e.g., potassium carbonate) and solvents such as alcohols, ethers, or polar aprotic solvents.
  • Reaction temperatures typically range from ambient to reflux conditions (50°C to 150°C) to optimize yield.

This method is supported by analogous procedures for 3-aryloxy-3-arylpropylamines, where aryl halides react with amines to form the corresponding propylamine derivatives with yields ranging from 60% to 95%.

Reduction of Carbonyl Precursors

An alternative route involves:

  • Starting from 3-(3-fluoro-2-methylphenyl)-3-oxopropyl derivatives (e.g., ketones or esters).
  • Reduction of the carbonyl group to the corresponding alcohol or amine using reducing agents like lithium aluminium hydride (LiAlH4) or catalytic hydrogenation.
  • Subsequent amination to introduce the propylamine moiety.

This approach is common in the preparation of 3,3-diphenylpropylamines and related compounds, where esters or amides are reduced to amines with high yields and purity.

Formation of Protected Intermediates and Deprotection
  • Hydroxy or other functional groups on the aromatic ring may be protected (e.g., benzylation) during synthesis to prevent side reactions.
  • After coupling and reduction steps, protecting groups are removed by catalytic hydrogenation or acid treatment (e.g., hydrobromic acid or boron tribromide).
  • This ensures the integrity of sensitive groups like hydroxyls or methyl substituents during the synthesis.

Salt Formation

  • The free base 1-(3-fluoro-2-methylphenyl)-propylamine is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g., ethanol or ether).
  • This step improves the compound's stability, crystallinity, and suitability for pharmaceutical formulations.
  • Salt crystallization is typically done by slow addition of HCl followed by cooling and filtration to isolate the hydrochloride salt as crystalline flakes or powders.

Reaction Conditions and Optimization

Step Conditions Solvents Temperature Range Yield Range (%) Notes
Nucleophilic substitution Base-catalyzed coupling Alcohols, ethers, DMF 50°C to 150°C 60 - 95 Use of iodo or bromo aryl halides preferred for reactivity
Reduction of carbonyl LiAlH4 or catalytic hydrogenation THF, diethyl ether Room temp to reflux 80 - 95 Careful quenching required
Protection/deprotection Acid or catalytic hydrogenation Methanol, ether Ambient to reflux >90 Protect hydroxy groups if present
Salt formation (hydrochloride) HCl addition Ethanol, ether 0°C to room temp Quantitative Crystallization improves purity

Research Findings and Analytical Data

  • Optical Purity : When chiral centers are present, enantiomeric separation can be achieved via fractional crystallization with chiral acids or chromatographic methods.
  • Spectroscopic Characterization : NMR (proton and carbon), IR, and GC-MS are used to confirm structure and purity.
  • Pharmacological Relevance : The hydrochloride salt form is preferred for biological activity and formulation stability.
  • Yield and Purity : Optimized conditions yield the target compound with >90% purity and yields typically between 70-95%.

Chemical Reactions Analysis

Acid-Base Reactions

As a hydrochloride salt, the compound readily undergoes deprotonation in basic conditions to yield the free amine 1-(3-fluoro-2-methylphenyl)-propylamine (Figure 1). This free amine can participate in nucleophilic reactions.
Example :
C10H15ClFN+NaOHC10H14FN+NaCl+H2O\text{C}_{10}\text{H}_{15}\text{ClFN}+\text{NaOH}\rightarrow \text{C}_{10}\text{H}_{14}\text{FN}+\text{NaCl}+\text{H}_2\text{O}
The free amine is susceptible to reprotonation with acids like HCl or H₂SO₄ to regenerate the hydrochloride salt .

Alkylation and Acylation

The primary amine group can react with alkyl halides or acylating agents:

  • Alkylation :
    R NH2+R XR NH R +HX\text{R NH}_2+\text{R X}\rightarrow \text{R NH R }+\text{HX}
    Example reagents: methyl iodide, benzyl chloride.

  • Acylation :
    R NH2+R COClR NH COR +HCl\text{R NH}_2+\text{R COCl}\rightarrow \text{R NH COR }+\text{HCl}
    Example reagents: acetyl chloride, benzoyl chloride .

Conditions : Typically performed in polar aprotic solvents (e.g., THF) with bases like triethylamine to scavenge HCl .

Condensation Reactions

The amine can condense with carbonyl compounds to form Schiff bases:
R NH2+R CHOR N CH R +H2O\text{R NH}_2+\text{R CHO}\rightarrow \text{R N CH R }+\text{H}_2\text{O}
Applications :

  • Formation of imines for catalytic or pharmaceutical intermediates.

  • Reactivity with aldehydes (e.g., formaldehyde) under mild acidic conditions .

Oxidation Pathways

The propylamine chain may undergo oxidation:

  • Primary amine → Nitro compound :
    R CH2NH2KMnO4/H+R CH2NO2\text{R CH}_2\text{NH}_2\xrightarrow{\text{KMnO}_4/\text{H}^+}\text{R CH}_2\text{NO}_2

  • Formation of imines or nitriles under strong oxidative conditions (e.g., O₂, Cu catalysts) .

Electrophilic Aromatic Substitution (EAS)

The 3-fluoro-2-methylphenyl group directs electrophilic substitution to specific positions:

Reaction TypeReagentPosition of SubstitutionProduct Example
NitrationHNO₃/H₂SO₄Para to fluorine3-fluoro-2-methyl-4-nitrophenyl
SulfonationH₂SO₄/SO₃Meta to fluorine3-fluoro-2-methyl-5-sulfophenyl
HalogenationCl₂/FeCl₃Ortho to methyl3-fluoro-2-methyl-6-chlorophenyl

Mechanistic Notes :

  • Fluorine’s electron-withdrawing effect deactivates the ring, favoring meta/para substitution.

  • Methyl’s electron-donating effect enhances reactivity at ortho/para positions relative to itself .

Salt Metathesis

The hydrochloride counterion can be exchanged with other anions:
R NH3+Cl+NaBF4R NH3+BF4+NaCl\text{R NH}_3^+\text{Cl}^-+\text{NaBF}_4\rightarrow \text{R NH}_3^+\text{BF}_4^-+\text{NaCl}
Applications : Tailoring solubility or crystallinity for pharmaceutical formulations .

Complexation with Metals

The amine group can act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes.
Example :
R NH2+CuCl2[Cu R NH2)4]Cl2\text{R NH}_2+\text{CuCl}_2\rightarrow [\text{Cu R NH}_2)_4]\text{Cl}_2
Such complexes are studied for catalytic or antimicrobial properties .

Scientific Research Applications

1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, mechanisms of action, and relevant case studies.

Chemical Properties and Structure

This compound is characterized by the following structural features:

  • Fluorine Substitution : The presence of the fluorine atom enhances the compound's lipophilicity and biological activity.
  • Amine Group : This group allows for hydrogen bonding, which is crucial for interactions with biological targets.

Medicinal Chemistry

This compound has shown potential in several therapeutic areas:

  • Neuropharmacology : The compound interacts with neurotransmitter systems, suggesting applications in treating conditions such as depression and anxiety. Preliminary studies indicate it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the brain.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, indicating potential for development as antibacterial agents. Research has shown that derivatives can inhibit the growth of various bacterial strains.

Drug Development

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to new drug candidates targeting specific receptors or enzymes involved in disease processes.

Industrial Applications

In addition to its medicinal uses, this compound is also relevant in industrial chemistry:

  • Synthesis of Specialty Chemicals : It is utilized in the production of various specialty chemicals and materials due to its reactive amine group.

In Vitro Studies

Recent studies involving in vitro assays have shown that this compound exhibits significant inhibitory effects on enzymes related to neurotransmitter metabolism. These findings support its potential therapeutic applications.

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Neurotransmitter ModulationIncreased serotonin levels
Enzyme InhibitionModulation of metabolic pathways

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound’s key structural motif—a propylamine backbone with aromatic substitution—is shared with several pharmacologically active agents. Below is a comparative analysis of its analogs:

Compound Name Substituents Molecular Formula MW (g/mol) Key Properties/Applications
1-(3-Fluoro-2-methylphenyl)-propylamine HCl 3-Fluoro-2-methylphenyl C₁₂H₁₈FNO·HCl 247.7 Potential CNS activity; high purity (≥95%) .
NPS 568 3-(2-Chlorophenyl)-1-propylamine, methoxy-phenylethyl C₁₇H₂₀ClNO₂·HCl 342.3 Calcium-sensing receptor modulator; research tool .
Fluoxetine Hydrochloride 3-Phenyl-3-(4-trifluoromethylphenoxy)propylamine C₁₇H₁₈F₃NO·HCl 345.8 Selective serotonin reuptake inhibitor (SSRI); ≥98% purity .
Bis-pTFN-1 Bis(p-trifluoromethylbenzyl)-nitroimidazolylpropylamine C₂₄H₂₃F₆N₃O₂·HCl 550.9 Hypoxia-targeting probe for ¹⁹F-MRS imaging; water-soluble, hypoxia-selective cytotoxicity .
Propylamine Hydrochloride Unsubstituted propylamine C₃H₉N·HCl 95.57 Reagent for buffer preparation; ≥99% purity .

Pharmacological and Functional Differences

  • Fluorinated vs. Chlorinated Aromatic Groups : The 3-fluoro-2-methylphenyl group in the target compound may enhance metabolic stability compared to chlorinated analogs like NPS 568 (2-chlorophenyl) due to fluorine’s electronegativity and resistance to enzymatic oxidation .
  • Biological Targets : Unlike Fluoxetine (targeting serotonin transporters) or Bis-pTFN-1 (hypoxia-selective binding), the target compound’s mechanism remains uncharacterized. However, its fluorinated aromatic ring could facilitate blood-brain barrier penetration, suggesting CNS applications .
  • Solubility and Stability : The hydrochloride salt form ensures aqueous solubility, a feature shared with Propylamine Hydrochloride. However, nitroimidazole derivatives (e.g., Bis-pTFN-1) exhibit superior hypoxia selectivity but may require lower doses due to neurotoxicity risks .

Data Table: Key Parameters of Comparable Compounds

Parameter 1-(3-Fluoro-2-methylphenyl)-propylamine HCl Fluoxetine HCl Bis-pTFN-1 Propylamine HCl
CAS Number 2206608-22-0 56296-78-7 Not reported 556-53-6
Purity ≥95% ≥98% ≥95% ≥99%
Aqueous Solubility High (HCl salt) High High Very high
Therapeutic Category Research chemical Antidepressant Hypoxia probe Reagent

Research Implications and Gaps

  • Unresolved Applications : While fluorinated propylamines like Bis-pTFN-1 are validated in tumor hypoxia imaging, the target compound’s utility in CNS disorders or cancer requires further in vitro/in vivo validation .
  • Structure-Activity Relationships (SAR) : Comparative studies with chlorophenyl analogs (e.g., ’s 1-(2-chlorophenyl)propylamine HCl) could clarify the role of fluorine in bioavailability and target binding .

Biological Activity

1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a propylamine moiety attached to a fluorinated aromatic ring. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H16_{16}ClF\N
  • Molecular Weight : 215.70 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorine atom enhances the compound's lipophilicity and receptor binding affinity, which can modulate enzyme activity or receptor signaling pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
  • Receptor Modulation : It can act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds, suggesting potential efficacy against various bacterial strains. For instance, compounds with similar structures demonstrated significant activity against Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-(3-Fluoro-2-methylphenyl)-propylamineE. coli50 µg/mL
Similar Compound AS. aureus25 µg/mL
Similar Compound BP. aeruginosa30 µg/mL

Study on Antitumor Activity

A study investigating the antitumor properties of related amine compounds found that derivatives exhibited cytotoxic effects on cancer cell lines. The study used molecular docking techniques to predict binding affinities to protein targets involved in cancer progression.

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Findings : Significant inhibition of cell proliferation was observed at concentrations above 10 µM.

Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of structurally similar compounds, revealing potential anxiolytic and antidepressant activities through modulation of serotonin and norepinephrine levels.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride, and how can reaction conditions be optimized?

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Combine HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) for purity assessment (>98%) and LC-MS ([M+H]+ ion at m/z 212.1) for mass confirmation. ¹H/¹³C NMR (D₂O or DMSO-d₆) should confirm the propylamine chain (δ 1.6–2.1 ppm for CH₂ groups) and aromatic fluorine coupling patterns . For hydrochloride verification, conduct elemental analysis (Cl% ~16.8%) or ion chromatography .

Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?

  • Methodological Answer : The hydrochloride salt enhances water solubility (e.g., >50 mg/mL in PBS pH 7.4) but may reduce stability in basic conditions. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. In organic solvents (e.g., DMSO), stability improves, but hygroscopicity requires anhydrous storage. Solubility data can be modeled using Hansen solubility parameters .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or interaction with biological targets?

Q. How should researchers resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Systematically evaluate assay conditions:
  • Cell lines (e.g., HEK293 vs. CHO cells may express varying receptor isoforms).
  • Buffer composition (divalent cations affect receptor conformations).
  • Control compounds (e.g., validate with sertraline for serotonin uptake assays).
    Apply meta-analysis using tools like RevMan to harmonize datasets, adjusting for batch effects .

Q. What strategies mitigate degradation during long-term storage or under experimental conditions?

  • Methodological Answer :
  • Lyophilization : Store as lyophilized powder under argon at -80°C; reconstitute in degassed buffers.
  • Light Sensitivity : Use amber vials and minimize UV exposure (confirmed via stability-indicating HPLC).
  • pH Control : Maintain pH 4–6 in aqueous solutions to prevent amine hydrolysis .

Q. How can reaction fundamentals inform scalable synthesis without compromising enantiomeric purity?

  • Methodological Answer : For chiral synthesis, employ asymmetric hydrogenation with Ru-BINAP catalysts (≥95% ee). Monitor enantiopurity via chiral HPLC (Chiralpak AD-H column, heptane/IPA/DEA 90:10:0.1). Kinetic studies (Eyring plots) determine activation parameters to optimize turnover frequency .

Methodological Tools & Best Practices

  • Data Management : Use cheminformatics platforms (e.g., KNIME or Pipeline Pilot) to catalog spectral data and reaction metrics, ensuring reproducibility .
  • Ethical Compliance : Adopt Green Chemistry principles (solvent substitution tables, ACS GCI guidelines) to minimize waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride
Reactant of Route 2
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